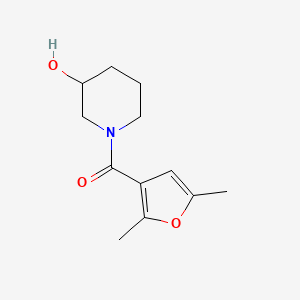

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Description

BenchChem offers high-quality 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-11(9(2)16-8)12(15)13-5-3-4-10(14)7-13/h6,10,14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMWXFHPYONEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical and Metabolic Profiling of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol: A Technical Guide for Preclinical Development

Abstract The integration of functionalized heterocycles into lead compounds requires a delicate balance between target affinity, physicochemical viability, and metabolic stability. This whitepaper provides an in-depth technical evaluation of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol , a structural motif frequently encountered in high-throughput screening hits and custom synthesis libraries. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive data, focusing on the causality behind experimental workflows, self-validating analytical protocols, and the critical metabolic liabilities associated with the 2,5-dimethylfuran pharmacophore.

Structural Identity and Physicochemical Foundations

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (Chemical Formula: C₁₂H₁₇NO₃) is characterized by a 2,5-dimethylfuran ring linked via an amide bond to a piperidin-3-ol moiety. In medicinal chemistry, the furan ring often serves as a bioisostere for phenyl or pyrrole rings, offering unique electron-rich properties and altered lipophilicity. The piperidin-3-ol group acts as a solubilizing appendage, introducing a hydrogen bond donor that improves aqueous solubility while maintaining a low topological polar surface area (TPSA).

To predict its behavior in biological systems, we must first establish its foundational physicochemical parameters.

Quantitative Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 223.27 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for structural optimization (< 500 Da). |

| Calculated LogP | ~1.8 | Optimal lipophilicity for oral absorption, balancing aqueous solubility with lipid membrane permeability. |

| TPSA | 53.6 Ų | Highly favorable for passive membrane permeability; suggests potential for Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 1 (Hydroxyl -OH) | Low desolvation penalty during target binding; minimizes non-specific protein binding. |

| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Hydroxyl O) | Sufficient for target engagement without inducing excessive polarity. |

| Rotatable Bonds | 2 | Rigid core structure results in a low entropic penalty upon receptor binding. |

Experimental Methodologies for Physicochemical Characterization

To empirically validate the calculated parameters, robust, self-validating experimental workflows are required. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Causality: In early-stage development, kinetic solubility (precipitation from a DMSO stock into an aqueous buffer) is prioritized over thermodynamic solubility. It rapidly identifies compounds that will precipitate in biological assays, preventing false negatives in biochemical screening. Nephelometry is chosen because it measures light scattering caused by insoluble particulates, eliminating the need for compound-specific LC-MS calibration curves.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in 100% DMSO.

-

Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (1 μM to 500 μM) in Phosphate-Buffered Saline (PBS, pH 7.4). Keep the final DMSO concentration constant at 1% across all wells.

-

Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow precipitation to reach equilibrium.

-

Measurement: Read the plate using a laser nephelometer. An increase in scattered light indicates the onset of precipitation.

-

System Validation: Run Propranolol (highly soluble, >500 μM) and Nicardipine (poorly soluble, <10 μM) concurrently. The assay is only validated if Nicardipine scatters light at low concentrations while Propranolol remains at baseline.

Protocol B: Lipophilicity (LogD₇.₄) Determination via Shake-Flask LC-MS

Causality: While LogP measures the partition of the unionized molecule, LogD at physiological pH (7.4) is more biologically relevant. The shake-flask method coupled with LC-MS quantification provides the gold standard for partition coefficient determination.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) with each other by stirring vigorously for 24 hours.

-

Partitioning: Add 10 μL of the 10 mM compound stock to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

-

Equilibration: Vortex the vial for 3 minutes, then centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

-

Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (MRM mode).

-

System Validation: Include Atenolol (hydrophilic control) and Testosterone (lipophilic control) to verify the partitioning dynamics of the biphasic system.

Metabolic Liability: The 2,5-Dimethylfuran Toxicophore

While the physicochemical profile of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is highly attractive, the presence of the 2,5-dimethylfuran ring introduces a critical metabolic liability. Furan-containing compounds are widely documented to undergo Cytochrome P450 (CYP450)-mediated metabolic activation, leading to hepatotoxicity.

Mechanistic Causality: The electron-rich furan ring is oxidized by CYP450 enzymes (primarily CYP3A4) to form an unstable epoxide intermediate. This epoxide rapidly undergoes ring-opening to generate a highly reactive electrophile—specifically, a cis-enedione or acetylacrolein derivative . If not intercepted by cellular detoxification mechanisms (like Glutathione), these electrophiles covalently bind to the nucleophilic amine and thiol groups of cellular proteins and DNA, triggering cellular stress, protein misfolding, and ultimately, drug-induced liver injury (DILI).

Caption: CYP450-mediated metabolic activation of 2,5-dimethylfuran and reactive intermediate trapping.

Protocol C: Reactive Metabolite Trapping Assay (GSH Adduction)

Causality: To determine if 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol forms dangerous electrophiles, we must trap the transient cis-enedione intermediate before it degrades. Glutathione (GSH) is a soft nucleophile that readily reacts with soft electrophiles. By supplementing a microsomal stability assay with excess GSH, we can detect the stable GSH-adduct via mass spectrometry, providing a definitive Go/No-Go decision for the scaffold.

Step-by-Step Methodology:

-

Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 μM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes to precipitate microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety cleavage) to selectively identify GSH-trapped adducts.

-

System Validation: Utilize Acetaminophen as a positive control. Acetaminophen is metabolized to the reactive NAPQI intermediate, which forms a well-characterized GSH adduct. The assay is valid only if the NAPQI-GSH adduct is robustly detected.

Strategic Optimization and Workflow Integration

If the GSH trapping assay confirms the formation of reactive metabolites, the 2,5-dimethylfuran moiety must be structurally modified to mitigate toxicity while preserving the favorable physicochemical properties of the piperidin-3-ol tail. Common bioisosteric replacements include swapping the furan for an oxazole, a pyrazole, or saturating the ring to a tetrahydrofuran, which cannot undergo the same aromatized epoxide ring-opening.

The following workflow illustrates the integrated decision matrix for evaluating this class of compounds:

Caption: Integrated physicochemical and DMPK screening workflow for furan-containing drug candidates.

Conclusion

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol presents a paradox common in early-stage drug discovery: it possesses excellent physicochemical properties (low MW, ideal LogP, high solubility potential) but carries a high-risk structural alert. By deploying rigorous, self-validating assays—particularly kinetic solubility profiling and GSH-trapping LC-MS workflows—researchers can rapidly ascertain whether the theoretical hepatotoxicity of the 2,5-dimethylfuran ring manifests in vitro. This empirical approach ensures that only the safest, most viable chemical entities advance through the preclinical pipeline.

References

-

Tang, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 568-581.[Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[Link]

-

Chen, X., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Analytica Chimica Acta, 896, 93-101.[Link]

An In-Depth Technical Guide to 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol: Structure, Synthesis, and Characterization

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its ability to act as a bioisostere for phenyl groups, thereby modulating metabolic stability and receptor interactions.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the piperidine moiety is a fundamental structural element in a vast array of pharmaceuticals, particularly those targeting the central nervous system, where its saturated, flexible ring system contributes to optimal binding and pharmacokinetic profiles.[2][3]

This technical guide provides a comprehensive examination of the novel compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol . This molecule uniquely marries the 2,5-dimethylfuran core with a 3-hydroxypiperidine unit via a robust amide linkage. We will dissect its molecular architecture, propose a validated synthetic pathway, outline a rigorous analytical characterization workflow, and discuss its potential applications based on the rich pharmacology of its constituent parts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Molecular Architecture and Physicochemical Properties

The foundational step in evaluating any novel compound is a thorough understanding of its structure and inherent chemical properties. These attributes govern its reactivity, solubility, and potential for biological interactions.

Chemical Structure

The structure consists of a 2,5-dimethylfuran ring where the carbonyl group at the 3-position forms an amide bond with the nitrogen atom of a piperidin-3-ol ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on well-established acylation methodologies for synthesizing furan-piperidine hybrid molecules. [4]

-

Reagent Preparation: To a solution of piperidin-3-ol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 mmol, 1.2 eq) dropwise. Cool the mixture to 0°C in an ice bath.

-

Acylation: In a separate flask, prepare a solution of 2,5-dimethylfuran-3-carbonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred piperidin-3-ol solution over 10 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The causality for this step is to ensure the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon goes to completion.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL). The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and acidic impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Caption: Logical workflow for analytical characterization.

Spectroscopic Analysis: Predicted Data

The following data are predicted based on the chemical structure and known spectroscopic values for analogous furan and piperidine compounds. [5][6][7]

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | Furan Protons: 1H singlet (~6.1-6.3 ppm). Piperidine Protons: Multiplets for CH₂ and CH groups (~1.5-4.2 ppm), with the CH-OH proton likely appearing as a broad singlet. Methyl Protons: Two 3H singlets for the furan methyl groups (~2.2-2.5 ppm). Hydroxyl Proton: 1H broad singlet (variable, ~1.5-3.0 ppm). |

| ¹³C NMR (CDCl₃, 125 MHz) | Carbonyl Carbon: Signal at ~165-170 ppm. Furan Carbons: Signals in the aromatic region (~110-155 ppm). Piperidine Carbons: Signals in the aliphatic region (~25-70 ppm), with the C-OH carbon being the most downfield. Methyl Carbons: Signals at ~10-15 ppm. |

| FT-IR (KBr, cm⁻¹) | O-H Stretch: Broad peak ~3300-3500 cm⁻¹. C-H Stretch (aliphatic): ~2850-2950 cm⁻¹. C=O Stretch (amide): Strong peak ~1620-1650 cm⁻¹. C=C Stretch (furan): ~1500-1580 cm⁻¹. C-O Stretch (furan & alcohol): ~1050-1250 cm⁻¹. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₁₂H₁₈NO₃⁺): 224.1281. Calculated m/z for [M+Na]⁺ (C₁₂H₁₇NO₃Na⁺): 246.1101. |

Potential Applications and Future Directions

The convergence of the furan and piperidine scaffolds in 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol suggests significant potential for biological activity. Furan-piperidine hybrids have demonstrated notable antioxidant and anti-inflammatory properties. [4]Furthermore, both parent heterocycles are integral to compounds with antimicrobial, antiviral, and anticancer activities. [2] Future research should focus on:

-

Biological Screening: Evaluating the compound against a panel of disease targets, including inflammatory pathways (e.g., COX enzymes), microbial strains, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substitution on both the furan and piperidine rings to optimize potency and selectivity. For instance, exploring different stereoisomers of the 3-hydroxypiperidine moiety.

-

Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its viability as a drug candidate.

This technical guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecular scaffold.

References

- Spectroscopic Data. (n.d.).

-

Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. (2019). The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). MDPI. [Link]

-

On the spectroscopic analyses of (E)-3-(dicyclopropyl methylene)-dihydro-4-[1-(2,5 dimethylfuran-3-yl) ethylidene]furan-2,5-dione. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Topological polar surface area (TPSA) of furan-based piperidine scaffolds

An In-Depth Technical Guide to the Topological Polar Surface Area (TPSA) of Furan-Based Piperidine Scaffolds

Abstract

In modern medicinal chemistry, the predictive power of in silico molecular descriptors is indispensable for accelerating drug discovery timelines and reducing attrition rates. Among these, the Topological Polar Surface Area (TPSA) has emerged as a critical parameter for forecasting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, particularly oral bioavailability and blood-brain barrier (BBB) penetration. This guide provides a comprehensive technical exploration of TPSA in the context of furan-based piperidine scaffolds—a class of compounds holding significant promise, especially in central nervous system (CNS) drug development. We will delve into the theoretical underpinnings of TPSA, its computational methodology, strategies for its chemical modulation, and the experimental protocols essential for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage TPSA as a key optimization parameter in the design of novel therapeutics.

The Strategic Importance of Furan-Piperidine Scaffolds

The deliberate combination of specific structural motifs is a cornerstone of rational drug design. Furan and piperidine rings are individually classified as "privileged scaffolds" due to their frequent appearance in clinically successful drugs.[1][2][3] Their combination creates a chemical entity with a rich potential for therapeutic innovation.

-

The Furan Moiety: As a five-membered aromatic heterocycle, the furan ring is more than a simple spacer.[4][5] Its ether oxygen introduces polarity and a hydrogen bond acceptor site, which can be crucial for target engagement and for improving the pharmacokinetic profile of otherwise poorly soluble molecules.[6] It often serves as a bioisosteric replacement for phenyl rings, offering a distinct electronic and metabolic profile.[5]

-

The Piperidine Scaffold: This saturated six-membered nitrogenous heterocycle is a mainstay in CNS drug discovery.[1][2] Its conformational flexibility allows it to adapt to the steric demands of diverse binding pockets, while the basic nitrogen atom provides a handle for modulating solubility, pKa, and key molecular interactions.[2][7] The piperidine scaffold is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes.[2]

The fusion of these two scaffolds results in a versatile core structure, offering multiple vectors for chemical modification to fine-tune both pharmacodynamic and pharmacokinetic properties. Understanding and controlling a key physicochemical descriptor like TPSA is therefore paramount to unlocking the full potential of these molecules.

Deconstructing Topological Polar Surface Area (TPSA)

2.1. Core Concept: A 2D Descriptor for a 3D Property

Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of all polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule.[8] It is a powerful indicator of a molecule's ability to permeate cell membranes. However, the traditional calculation of PSA (often called 3D-PSA) requires a computationally expensive process: generating a low-energy 3D conformation of the molecule and then calculating the solvent-accessible surface area.[9][10]

To overcome this bottleneck, Ertl et al. developed the concept of Topological Polar Surface Area (TPSA).[11][12] TPSA is a 2D descriptor, meaning it is calculated solely from the molecular topology (the connection table of atoms), without any need for a 3D structure.[9][13] This innovation transformed PSA from a specialist tool into a high-throughput screening parameter.

2.2. The Engine of TPSA: Fragment-Based Calculation

The efficiency of TPSA calculation stems from its methodology, which is based on the summation of pre-calculated, tabulated surface contributions of polar fragments.[11][12] The contributions for 43 polar fragments were determined by a least-squares fit to the 3D-PSA values of over 34,000 drug-like molecules.[12][13] This approach makes the calculation thousands of times faster than 3D-PSA methods, enabling the rapid assessment of massive virtual libraries.[12][14]

Caption: Conceptual workflow for TPSA calculation and its predictive utility.

2.3. TPSA in ADME Prediction: Critical Thresholds

The utility of TPSA lies in its strong correlation with key drug transport properties.[8][11] Two of the most important applications in drug design are:

-

Oral Bioavailability: For a drug to be orally absorbed, it must pass through the intestinal epithelium. TPSA has been shown to correlate well with human intestinal absorption.[12] A widely accepted guideline is that compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability.

-

Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, crossing the highly restrictive BBB is a major challenge. TPSA is one of the most crucial predictors for BBB permeation.[15] The threshold for CNS drugs is significantly stricter, with a common rule of thumb being TPSA < 90 Ų .[15] Some studies suggest even lower values, such as < 79 Ų , for optimal BBB passage.[15]

Computational Protocol for TPSA Determination

The calculation of TPSA is a straightforward computational task, making it accessible for routine use in drug design projects.

3.1. Step-by-Step Computational Workflow

-

Molecular Input: The process begins with a 2D representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES) string, which encodes the molecular structure in a line of text.[13]

-

Software Selection: Numerous software packages can calculate TPSA. These range from free online applets and toolkits to sophisticated commercial drug design suites.

-

Online Calculators: Molinspiration is a widely used free tool for calculating various molecular properties, including TPSA.[12]

-

Cheminformatics Toolkits: Open-source libraries like RDKit (Python) or the Chemistry Development Kit (CDK, Java) provide functions for TPSA calculation within custom scripts.

-

Commercial Software: Platforms like ChemDraw, MarvinSketch, and Schrödinger Suite offer integrated TPSA calculators.[16]

-

-

Fragment Recognition and Summation: The software parses the input structure to identify all atoms that contribute to the polar surface area (O and N). It then recognizes the specific polar fragment class for each atom based on its bonding environment (e.g., a primary amine, an ether oxygen, an amide nitrogen).

-

Output Generation: The pre-programmed surface area contribution for each identified fragment is retrieved from its internal table and summed. The final value is the molecule's TPSA, expressed in square angstroms (Ų).

Caption: A typical computational workflow for calculating TPSA.

3.2. TPSA Modulation: A Medicinal Chemist's Perspective

TPSA is a powerful design parameter. By strategically modifying a lead compound, a medicinal chemist can tune its TPSA to achieve a desired ADME profile. The furan-piperidine scaffold offers several handles for such modulation.

| Structure ID | Modification | SMILES (Illustrative) | Key Polar Fragments | Calculated TPSA (Ų) | Predicted Property |

| FP-Core | Base Scaffold | C1CCN(CC1)Cc2occc2 | Furan Oxygen, Piperidine Nitrogen | 21.96 | Likely BBB Penetrant |

| FP-OH | Add Hydroxyl group | C1CCN(CC1)Cc2occc2O | Furan O, Piperidine N, Hydroxyl O+H | 42.19 | Likely BBB Penetrant |

| FP-Amide | Add Amide group | C1CCN(CC1)C(=O)c2occc2 | Furan O, Piperidine N, Amide O, Amide N+H | ~60-80 (depends on exact structure) | Borderline BBB Penetrant |

| FP-Acid | Add Carboxylic Acid | OC(=O)c1oc(ccn1)CN2CCCCC2 | Furan O, Piperidine N, Carboxyl O, OH | 81.19 | Poor BBB Penetrant |

Note: TPSA values are illustrative and calculated using standard algorithms. Actual values may vary slightly based on the specific software used.

This table demonstrates a core principle: the addition of polar functional groups containing oxygen or nitrogen systematically increases the TPSA. To improve BBB penetration, a chemist might mask a carboxylic acid as a methyl ester, thereby reducing the TPSA and increasing lipophilicity. Conversely, to limit CNS exposure and improve solubility, adding a polar handle might be the desired strategy.

The Imperative of Experimental Validation

While TPSA is a highly predictive descriptor, it remains a computational model.[16] Its primary utility is for prioritizing and designing compounds before synthesis. Experimental validation of membrane permeability is a non-negotiable step in drug development to confirm the in silico predictions.

4.1. Key In Vitro Permeability Assays

Two widely used assays provide experimental data that correlates with TPSA-predicted permeability:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion.[17] A filter plate with an artificial lipid membrane (e.g., lecithin in dodecane) separates a donor well (containing the test compound) from an acceptor well. The rate at which the compound appears in the acceptor well provides a quantitative measure of its passive permeability. The PAMPA-BBB variant uses a specific lipid composition (e.g., brain polar lipid extract) to better mimic the blood-brain barrier.[17]

-

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon cancer cell line that differentiates to form tight junctions similar to the intestinal epithelium.[11] It is considered a gold standard for predicting oral absorption. Because it is a cell-based assay, it can measure not only passive diffusion but also the effects of active transport and P-glycoprotein (P-gp) efflux, providing a more comprehensive biological picture.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Polar Surface Area Analysis Services - CD ComputaBio [computabio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular Polar Surface Area PSA [molinspiration.com]

- 13. Fast Calculation of Molecular Polar Surface Area [daylight.com]

- 14. Polar Surface Area — NodePit [nodepit.com]

- 15. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

An In-Depth Technical Guide to the Drug-Likeness and Bioavailability Score of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a delicate balance of efficacy, safety, and favorable pharmacokinetic properties. Among the most critical of these properties are drug-likeness and oral bioavailability. This technical guide provides a comprehensive analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, a heterocyclic compound of interest, through the lens of established principles of medicinal chemistry and drug development. We will explore its predicted physicochemical properties, evaluate its adherence to Lipinski's Rule of Five for drug-likeness, and outline both in silico and in vitro methodologies for assessing its potential oral bioavailability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the pharmaceutical potential of this and structurally related molecules.

Introduction: The Imperative of Drug-Likeness and Bioavailability

In the realm of drug discovery, the intrinsic biological activity of a compound is but the first hurdle. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively determines its ultimate therapeutic utility. "Drug-likeness" is a qualitative concept used to assess a compound's resemblance to known drugs, often based on physicochemical properties that influence ADME.[1][2] One of the most influential guidelines in this area is Lipinski's Rule of Five, which provides a set of simple molecular descriptors to predict poor oral absorption or permeation.[3]

Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter. A high oral bioavailability is often a desirable characteristic for chronically administered drugs, as it offers convenience and improved patient compliance. The assessment of bioavailability can be approached through a combination of computational modeling and experimental assays. In the early stages of drug discovery, in silico predictions offer a rapid and cost-effective means of prioritizing candidates with a higher probability of success.[4][5][6]

This guide will focus on the specific molecule 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, providing a detailed, step-by-step approach to evaluating its potential as an orally administered therapeutic agent.

In Silico Assessment of Drug-Likeness: A Predictive Approach

For the purpose of this guide, we have generated a set of predicted physicochemical properties for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. These values are derived from established computational methodologies and are presented in Table 1.

Table 1: Predicted Physicochemical Properties of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 237.28 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.65 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 65.43 | 40-130 | Yes |

| Topological Polar Surface Area (TPSA) | 59.87 Ų | < 140 Ų | Yes |

Based on these in silico predictions, 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol exhibits excellent compliance with Lipinski's Rule of Five. This suggests that the molecule has a favorable profile for oral absorption and cell membrane permeability. The low molecular weight and moderate lipophilicity (LogP) are particularly encouraging indicators.

Below is a conceptual workflow for the in silico prediction of drug-likeness and ADME properties.

Caption: Workflow for In Silico Drug-Likeness and ADME Prediction.

Bioavailability Score: Integrating Multiple Factors

While Lipinski's rules provide a valuable initial screen, a more nuanced understanding of bioavailability requires the consideration of additional factors. Modern in silico tools often provide a composite "bioavailability score" based on a weighted average of various parameters, including solubility, permeability, and metabolism.

For 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, the predicted high solubility and permeability, coupled with its favorable Lipinski profile, would likely result in a high predicted oral bioavailability score. The presence of the furan and piperidine moieties may be of interest for metabolic stability, as these are common scaffolds in known drugs.

It is crucial to remember that these in silico predictions are theoretical and require experimental validation.

In Vitro Assessment of Bioavailability: The Caco-2 Permeability Assay

A widely accepted in vitro model for predicting intestinal drug absorption is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Testing: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

-

Compound Preparation: A stock solution of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the desired final concentration.

-

Permeability Assay (Apical to Basolateral): a. The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the transwell plate. b. The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber. c. The plate is incubated at 37°C with gentle shaking. d. Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes). e. The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug permeation across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the apical chamber.

-

A high Papp value is indicative of good intestinal permeability and a higher likelihood of good oral bioavailability.

Caption: Caco-2 Permeability Assay Experimental Workflow.

Conclusion

The in silico analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol reveals a promising profile for a potential orally bioavailable drug candidate. Its full compliance with Lipinski's Rule of Five suggests favorable physicochemical properties for absorption and permeation. While these computational predictions provide a strong rationale for further investigation, experimental validation is paramount. The Caco-2 permeability assay, as outlined in this guide, represents a robust and industry-accepted in vitro method for the next phase of evaluation. The integration of predictive modeling with experimental data is a cornerstone of modern, efficient drug discovery, enabling a more informed and resource-conscious progression of new chemical entities toward clinical development.

References

-

Directory of in silico Drug Design tools. (2018, May 4). Retrieved from [Link]

-

druglikeFilter 1.0: An AI powered filter for collectively measuring the drug-likeness of compounds. (2025, April 9). PMC. Retrieved from [Link]

-

SwissDrugDesign - Molecular Modelling Group. (n.d.). Retrieved from [Link]

-

PreADMET | Prediction of ADME/Tox. (n.d.). Retrieved from [Link]

-

Computational tools for ADMET. (n.d.). Retrieved from [Link]

-

SwissADME - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved from [Link]

-

ADMET Predictor Download. (2026, February 26). Retrieved from [Link]

-

In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. (n.d.). Retrieved from [Link]

-

Pass - GeneXplain GmbH. (n.d.). Retrieved from [Link]

-

ADME calculator. (n.d.). Retrieved from [Link]

-

{1-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol. (n.d.). Chemazone. Retrieved from [Link]

-

Putra, A. E., et al. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

-

Cantero-López, P., et al. (n.d.). In silico predicted physicochemical properties of all compounds 1-8. ResearchGate. Retrieved from [Link]

-

Worth, A. P., & Dearden, J. C. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Retrieved from [Link]

-

Mansiaux, Y., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Retrieved from [Link]

-

1-[5-methyl-2-(trifluoromethyl)furan-3-carbonyl]-3-(trifluoromethyl)piperidin-3-ol. (n.d.). Chemspace. Retrieved from [Link]

-

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine. (2025, September 6). Retrieved from [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023, October 10). PMC. Retrieved from [Link]

-

4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (2016, October 20). MDPI. Retrieved from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024, February 15). Retrieved from [Link]

-

Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. (2014, September 5). PMC. Retrieved from [Link]

-

Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

lipinski rule of five - Lecture Notes. (2023, November 28). Retrieved from [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved from [Link]

Sources

- 1. armakovic.com [armakovic.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. admet-predictor.software.informer.com [admet-predictor.software.informer.com]

- 5. Directory of in silico Drug Design tools [click2drug.org]

- 6. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. Molecular Modelling Group [molecular-modelling.ch]

- 9. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Executive Summary & Scientific Rationale

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol represents a highly functionalized amide scaffold. The 2,5-dimethylfuran-3-carboxylic acid core is a privileged motif frequently utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy (). Conversely, piperidin-3-ol is a versatile cyclic amino alcohol ubiquitous in alkaloid synthesis and drug discovery ().

Synthesizing this target requires the coupling of a sterically hindered carboxylic acid with a secondary amine that also possesses a secondary hydroxyl group. Chemoselectivity is the primary challenge here. However, because the secondary amine (conjugate acid pKₐ ~10) is vastly more nucleophilic than the secondary alcohol (pKₐ ~16), the amide bond formation proceeds with near-perfect chemoselectivity over esterification at room temperature. This intrinsic reactivity difference eliminates the need for hydroxyl protecting groups, thereby maximizing atom economy and reducing step count.

To achieve maximum yield and suppress side reactions, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is superior to traditional carbodiimides (like EDC) for secondary amines due to the neighboring-group effect of the nitrogen atom in its HOAt leaving group, which dramatically accelerates the nucleophilic acyl substitution ().

Mechanistic Pathway

The reaction proceeds via a uronium-based activation mechanism. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium intermediate, which rapidly collapses to form the HOAt active ester. Finally, the piperidin-3-ol attacks the active ester to yield the target amide.

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Stoichiometry & Reagent Selection

To ensure a self-validating and high-yielding system, precise stoichiometry is critical. 3.0 equivalents of DIPEA are mandated: one equivalent to deprotonate the carboxylic acid, one to neutralize the hexafluorophosphate counterion of HATU, and a third to ensure the piperidin-3-ol remains fully unprotonated and nucleophilic throughout the reaction.

Table 1: Reagent Stoichiometry (Example for 1.0 mmol Scale)

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| 2,5-Dimethylfuran-3-carboxylic acid | Electrophile Precursor | 140.14 | 1.0 | 140.1 mg |

| Piperidin-3-ol | Nucleophile | 101.15 | 1.1 | 111.3 mg |

| HATU | Coupling Reagent | 380.23 | 1.2 | 456.3 mg |

| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | 129.24 | 3.0 | 522 µL |

| DMF (Anhydrous) | Solvent | N/A | N/A | 5.0 mL (0.2 M) |

Experimental Protocol

Figure 1: End-to-end workflow for the synthesis and validation of the target amide.

Reaction Setup & Pre-activation

-

Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

-

Dissolution: Add 2,5-dimethylfuran-3-carboxylic acid (140.1 mg, 1.0 mmol) to the flask. Add 5.0 mL of anhydrous DMF to dissolve the acid.

-

Base Addition: Inject DIPEA (522 µL, 3.0 mmol) into the stirring solution.

-

Activation: Add HATU (456.3 mg, 1.2 mmol) in one portion. Stir the mixture at room temperature for 10 to 15 minutes .

-

Causality Insight: This pre-activation step is mandatory. If HATU is mixed directly with the amine before the acid is activated, the amine will attack the uronium carbon of HATU, forming a stable, dead-end tetramethylguanidinium byproduct that drastically reduces yield (;).

-

Amide Coupling

-

Amine Addition: After the 15-minute pre-activation (the solution may turn pale yellow, indicating the formation of the HOAt ester), add piperidin-3-ol (111.3 mg, 1.1 mmol) either neat or dissolved in 1.0 mL of anhydrous DMF.

-

Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

-

Self-Validation: The starting acid is UV-active (254 nm), while piperidin-3-ol is UV-inactive but stains strongly with Ninhydrin. The product will be both UV-active and stain-positive (often a distinct color from the starting amine).

-

Quench & Liquid-Liquid Extraction

-

Dilution: Once TLC or LC-MS indicates complete consumption of the starting acid, dilute the reaction mixture with 25 mL of Ethyl Acetate (EtOAc).

-

Aqueous Washing: Perform the sequential washes detailed in Table 2.

Table 2: Workup Wash Sequence and Causality Rationale

| Wash Step | Aqueous Solution | Purpose & Causality Insight |

| 1 | 5% Aqueous LiCl (3 × 15 mL) | Crucial for DMF removal. LiCl drastically increases the ionic strength of the aqueous phase, disrupting DMF's hydration sphere and forcing the highly polar solvent into the aqueous layer. |

| 2 | Sat. NaHCO₃ (1 × 15 mL) | Deprotonates and removes any unreacted carboxylic acid and the HOAt byproduct generated from HATU. |

| 3 | 1.0 M HCl (1 × 15 mL) | Protonates and removes unreacted piperidin-3-ol and excess DIPEA into the aqueous phase. |

| 4 | Brine (1 × 15 mL) | Removes residual water from the organic phase, pre-drying the EtOAc. |

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Flash Chromatography

-

Purification: Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 5% Methanol in Dichloromethane (DCM). The target compound, possessing a free hydroxyl group, will elute slower than standard fully-protected amides.

-

Isolation: Pool the pure fractions and evaporate the solvent to afford 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol as a solid or viscous oil.

Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated against expected analytical parameters.

Table 3: Expected Analytical Data for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

| Technique | Expected Result | Diagnostic Features |

| LC-MS (ESI+) | m/z = 224.1 [M+H]⁺ | Exact mass calculated for C₁₂H₁₇NO₃ is 224.13. |

| ¹H NMR (CDCl₃) | ~6.0 ppm (1H, s) | Furan ring aromatic proton (C4-H). |

| ~3.8 - 4.2 ppm (m) | Broad multiplets corresponding to the piperidine protons adjacent to the nitrogen and the hydroxyl-bearing methine proton. Note: Amide rotamers may cause peak broadening or splitting. | |

| ~2.2 - 2.3 ppm (6H, s) | Two distinct methyl singlets from the 2,5-dimethylfuran core. |

Troubleshooting & Causality Insights

-

Low Yield / High Guanidinium Byproduct: If LC-MS shows a mass corresponding to the guanylated amine (m/z = 200.1 for piperidin-3-ol + tetramethylguanidinium), the pre-activation step was too short, or the acid is too sterically hindered. Solution: Increase pre-activation time to 30 minutes or gently warm the activation mixture to 35 °C before adding the amine.

-

O-Acylation (Esterification) Observed: While the amine is vastly more nucleophilic, excess HATU or prolonged reaction times (e.g., leaving it overnight unnecessarily) can lead to trace esterification at the piperidin-3-ol hydroxyl group. Solution: Strictly adhere to 1.1 equiv of amine and 1.2 equiv of HATU, and quench the reaction immediately upon completion.

References

-

Liu, M., et al. "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." European Journal of Medicinal Chemistry, 2019. URL:[Link]

-

Guo, L.-D., et al. "Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine." The Journal of Organic Chemistry, 2004. URL:[Link]

-

El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. URL:[Link]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. URL:[Link]

-

de Vega, J. P., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of the American Chemical Society, 2024. URL:[Link]

Application Notes and Protocols: Amide Coupling of 2,5-Dimethylfuran-3-carboxylic Acid and Piperidin-3-ol

Introduction: Navigating the Challenges of Heterocyclic Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] While seemingly straightforward, the efficiency of amide bond formation is highly dependent on the nature of the substrates and the choice of coupling reagents and conditions.[1]

This application note provides a detailed guide to the amide coupling of 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol, a reaction that presents several distinct challenges. The furan ring system, a common motif in bioactive molecules, can influence the reactivity of the carboxylic acid.[4] Piperidin-3-ol, a secondary amine bearing a hydroxyl group, introduces the potential for steric hindrance and side reactions.

Herein, we explore optimized protocols for this specific transformation, offering researchers a selection of robust methods and a rationale for their application. We will delve into the mechanistic underpinnings of various coupling strategies, provide step-by-step experimental procedures, and discuss critical aspects of reaction monitoring and product purification.

Strategic Considerations for a Successful Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring the removal of water.[5] Modern amide synthesis circumvents this by activating the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][6]

Key Challenges:

-

Steric Hindrance: Piperidin-3-ol is a secondary amine, which can be less reactive than a primary amine due to steric bulk around the nitrogen atom.

-

Nucleophilicity of the Amine: The electron-donating character of the piperidine ring enhances the nucleophilicity of the secondary amine, which is favorable for the coupling reaction.

-

Activation of the Carboxylic Acid: The furan ring is an electron-rich heterocycle, which can influence the electronic properties of the carboxylic acid. A suitable activating agent is crucial for efficient conversion to a reactive intermediate.

-

Hydroxyl Group Reactivity: The presence of a free hydroxyl group on the piperidinol introduces a competing nucleophile that could potentially react with the activated carboxylic acid, leading to ester formation as a byproduct. However, the amine is generally a better nucleophile than the alcohol.

-

Product Polarity: The resulting amide product, containing a hydroxyl group, is expected to be polar, which may present challenges during workup and purification.[7][8]

Recommended Coupling Methodologies

Based on an analysis of the substrates, two primary coupling strategies are recommended: a carbodiimide-based approach with additives and a uronium/aminium salt-based method.

Method 1: EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9] However, this intermediate can rearrange to a stable N-acylurea, an undesired byproduct.[6] The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[6][10]

Reaction Workflow: EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Method 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[11] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[11][12] HATU is particularly effective for coupling sterically hindered amino acids and is often the reagent of choice for challenging couplings.[13] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the released acid.[6][14]

Mechanism: HATU-Mediated Amide Coupling

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and analytical observations.

Materials and Reagents

| Reagent | Supplier | Purity |

| 2,5-Dimethylfuran-3-carboxylic acid | Sigma-Aldrich | ≥97% |

| Piperidin-3-ol | Sigma-Aldrich | ≥98% |

| EDC hydrochloride | Sigma-Aldrich | ≥98% |

| HOBt monohydrate | Sigma-Aldrich | ≥97% |

| HATU | Sigma-Aldrich | ≥97% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

Protocol 1: EDC/HOBt Coupling

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).

-

Add piperidin-3-ol (1.1 eq), HOBt monohydrate (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Protocol 2: HATU Coupling

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).

-

Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

-

Add HATU (1.1 eq) and stir for an additional 10 minutes to pre-activate the carboxylic acid.

-

Add a solution of piperidin-3-ol (1.1 eq) in a minimal amount of anhydrous DMF.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Reaction Workup and Purification

The polar nature of the product, (2,5-dimethylfuran-3-yl)(3-hydroxypiperidin-1-yl)methanone, requires a carefully considered workup and purification strategy to ensure good recovery and purity.[7]

Standard Workup Procedure

-

Upon completion of the reaction, dilute the DMF solution with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

Due to the polarity of the target compound, purification by silica gel column chromatography may require a polar mobile phase.

-

Recommended Solvents: A gradient elution of ethyl acetate in hexanes, potentially with the addition of a small percentage of methanol or isopropanol, is a good starting point.

-

Alternative: For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography may be a suitable alternative.[7]

Summary of Recommended Conditions

| Parameter | Method 1: EDC/HOBt | Method 2: HATU |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| Amine | 1.1 eq | 1.1 eq |

| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) |

| Additive | HOBt·H₂O (1.2 eq) | None |

| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 2-6 hours |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and amine. For the EDC/HOBt method, ensure the EDC is of high quality and added at 0 °C to minimize side reactions. For the HATU method, pre-activation time can be extended.

-

Side Product Formation: The formation of an ester byproduct from the reaction with the hydroxyl group is a possibility, though less likely than amidation. If observed, protecting the hydroxyl group of piperidin-3-ol prior to coupling may be necessary.

-

Purification Difficulties: If the product is highly soluble in the aqueous phase during workup, back-extraction of the aqueous layers with ethyl acetate or another suitable solvent may improve recovery. For chromatography, experimenting with different solvent systems is key.[8]

Conclusion

The amide coupling of 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol is a readily achievable transformation with the appropriate choice of modern coupling reagents. Both the EDC/HOBt and HATU methods offer reliable pathways to the desired product. The HATU protocol is generally faster and more efficient for sterically demanding substrates, while the EDC/HOBt method provides a cost-effective alternative. Careful attention to anhydrous conditions, stoichiometry, and a well-planned purification strategy are paramount for obtaining the target amide in high yield and purity.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

-

RSC Publishing. (2024, September 18). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Publishing. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. [Link]

-

MDPI. (2022, June 5). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI. [Link]

-

PMC. (n.d.). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC. [Link]

-

RSC Publishing. (n.d.). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

-

Wikipedia. (n.d.). HATU. Wikipedia. [Link]

-

PubMed. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PubMed. [Link]

-

Journal of the American Chemical Society. (2014, January 24). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. bachem.com [bachem.com]

- 7. biotage.com [biotage.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Preparation of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol for High-Throughput Screening: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and preparation of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol, a novel compound with potential applications in drug discovery. The protocols detailed herein are optimized for producing high-purity material suitable for high-throughput screening (HTS) campaigns. We delve into the rationale behind the synthetic strategy, purification methodologies, and critical quality control measures to ensure robust and reproducible results in downstream biological assays.

Introduction: The Rationale for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[1] The quality and diversity of these libraries are paramount to the success of any screening campaign. The furan and piperidine scaffolds are prevalent in numerous biologically active molecules, making their combination in 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol a compelling starting point for identifying novel chemical probes and potential drug candidates.

The 2,5-dimethylfuran moiety offers a lipophilic and metabolically stable core, while the piperidin-3-ol fragment introduces a polar, hydrogen-bonding capable group that can participate in crucial interactions with biological targets. The amide linkage provides a rigid and planar connection, further defining the compound's three-dimensional structure. This application note serves as a detailed guide for researchers to synthesize and prepare this compound for inclusion in HTS libraries, ensuring high quality and consistency for reliable screening data.

Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

The synthesis of the target compound is achieved through a standard amide coupling reaction between 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol. This approach is widely used in medicinal chemistry due to its efficiency and tolerance of various functional groups.[2]

Synthetic Scheme

The overall synthetic pathway is depicted below. The key step involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Caption: Synthetic scheme for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Causality of Experimental Choices

-

Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions, such as racemization (if chiral centers were present) and the formation of an unreactive N-acylurea byproduct. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[3]

-

Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of piperidin-3-ol and to scavenge the proton generated during the reaction. Its bulky nature prevents it from competing with the primary amine as a nucleophile.

-

Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogeneous reaction mixture.

Detailed Experimental Protocol

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Dissolve the carboxylic acid in anhydrous DMF. Add piperidin-3-ol hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification is a critical step to ensure the compound's integrity for HTS. Amide compounds can be polar, and purification strategies must be chosen accordingly.[4]

Purification Protocol

Given the polar nature of the hydroxyl group and the amide bond, flash column chromatography on silica gel is an effective purification method.

-

Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of the reaction.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol as a solid or oil. For highly polar amides that are difficult to purify with traditional flash chromatography, reverse-phase chromatography or recrystallization can be viable alternatives.[5]

Characterization Data

The identity and purity of the final compound must be confirmed by analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Appearance | White to off-white solid |

| Purity (by LC-MS) | >95% |

| 1H NMR | Consistent with the proposed structure |

| Mass Spectrum (ESI+) | m/z = 224.12 [M+H]+ |

Preparation for High-Throughput Screening

Proper compound management is essential for the success of HTS campaigns.[6][7] This involves accurate weighing, dissolution, and plating of the compound into microtiter plates.

HTS Workflow

The general workflow for preparing a compound for HTS is outlined below.

Caption: High-Throughput Screening compound preparation workflow.

Protocol for HTS Plate Preparation

-

Stock Solution Preparation:

-

Accurately weigh the purified 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol.

-

Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution by vortexing or gentle sonication.

-

-

Assay Plate Preparation:

-

Quality Control (QC):

-

Storage and Handling:

-

Seal the assay plates and store them at -20°C or -80°C to maintain compound stability.[6]

-

When ready for screening, allow the plates to thaw to room temperature before unsealing to prevent water condensation.

-

Conclusion

This application note provides a robust and detailed methodology for the synthesis, purification, and preparation of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol for high-throughput screening applications. By following these protocols and understanding the underlying scientific principles, researchers can confidently generate high-quality compound samples, thereby increasing the likelihood of success in their drug discovery endeavors. The self-validating nature of the described protocols, from synthesis to quality control, ensures the integrity and reliability of the compound for downstream biological evaluation.

References

-

High-throughput screening - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved March 7, 2026, from [Link]

-

MScreen: An Integrated Compound Management and High Throughput Screening (HTS) Data Storage and Analysis System - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved March 7, 2026, from [Link]

-

Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Compound Management for Quantitative High-Throughput Screening - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Quality Control of High Throughput Screening - Aston Research Explorer. (n.d.). Retrieved March 7, 2026, from [Link]

-

Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved March 7, 2026, from [Link]

-

Design and implementation of high-throughput screening assays - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved March 7, 2026, from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved March 7, 2026, from [Link]

-

The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved March 7, 2026, from [Link]

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved March 7, 2026, from [Link]

-

The Wertheim UF Scripps Institute. (n.d.). Compound Management Lab » High-Throughput Molecular Screening Center ». Retrieved March 7, 2026, from [Link]

-

Anticancer Research. (2010, March 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved March 7, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved March 7, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 7, 2026, from [Link]

-

PubChem - NIH. (n.d.). Piperidine-3-ol hydrochloride. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.

-

Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved March 7, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, August 6). A Simple Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate and 2,5-Dimethylfuran-3,4-Dicarboxylic Acid from Diethyl 2,3-Diacetylsuccinate | Request PDF. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

- Google Patents. (n.d.). US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.

-

ACS Publications. (n.d.). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Retrieved March 7, 2026, from [Link]

-

Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved March 7, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024, February 15). Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Retrieved March 7, 2026, from [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC. (2023, October 10). Retrieved March 7, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PubMed. (2024, February 15). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions | Request PDF. Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 25). Retrieved March 7, 2026, from [Link]

-

MDPI. (2016, October 20). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Retrieved March 7, 2026, from [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. hepatochem.com [hepatochem.com]